molecular formula C15H25NO7 B12444577 (S)-Methyl 2-(bis(tert-butoxycarbonyl)amino)-4-oxobutanoate CAS No. 219617-09-1

(S)-Methyl 2-(bis(tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B12444577
CAS No.: 219617-09-1
M. Wt: 331.36 g/mol
InChI Key: QFEVCOWXQPPBLI-JTQLQIEISA-N
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Description

Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group in peptide synthesis, where it helps to protect amino groups during chemical reactions. This compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.

    Substitution: Nucleophilic substitution reactions at the ester or amide positions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid or peptide.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The primary mechanism of action of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate involves the protection of amino groups during chemical reactions. The Boc protecting group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-3-oxopropanoate
  • Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate
  • Ethyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate

Uniqueness

Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and ease of removal of the Boc protecting groups. This balance makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential for the stepwise construction of peptides and proteins.

Properties

CAS No.

219617-09-1

Molecular Formula

C15H25NO7

Molecular Weight

331.36 g/mol

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoate

InChI

InChI=1S/C15H25NO7/c1-14(2,3)22-12(19)16(13(20)23-15(4,5)6)10(8-9-17)11(18)21-7/h9-10H,8H2,1-7H3/t10-/m0/s1

InChI Key

QFEVCOWXQPPBLI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CC=O)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC=O)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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